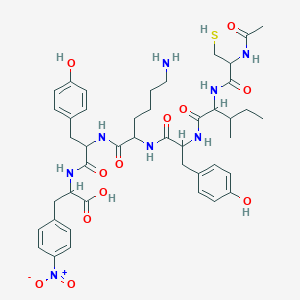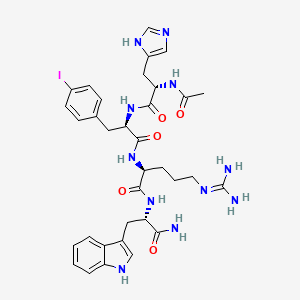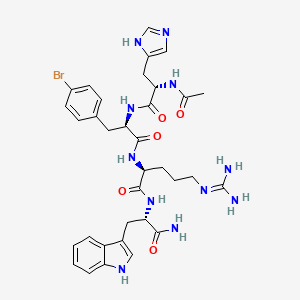
Ac-His-DPhe(pBr)-Arg-Trp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide, commonly referred to as Ac-His-DPhe(pBr)-Arg-Trp-NH2, is a synthetic peptide. This compound is part of the melanocortin peptide family, which is known for its role in various physiological functions, including pigmentation, energy homeostasis, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The use of large-scale reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The bromine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in melanocortin receptor interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptors, such as obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide involves its interaction with melanocortin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological effects such as appetite suppression and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Histidine-D-Phenylalanine-Arginine-Tryptophan-Amide: Lacks the bromine substitution on the phenylalanine residue.
Acetyl-Histidine-D-Phenylalanine(p-Iodine)-Arginine-Tryptophan-Amide: Contains an iodine substitution instead of bromine.
Uniqueness
The presence of the bromine atom on the phenylalanine residue in Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications .
Properties
Molecular Formula |
C34H42BrN11O5 |
|---|---|
Molecular Weight |
764.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-bromophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1 |
InChI Key |
UDLFTFKLQRVSSE-FKWFRFQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


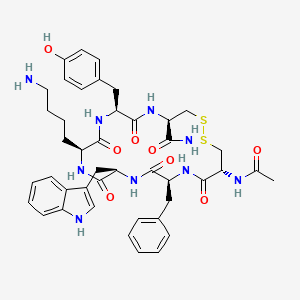
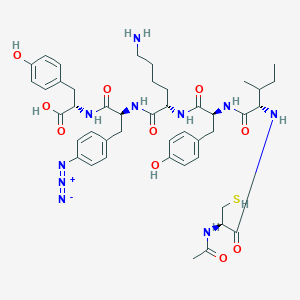
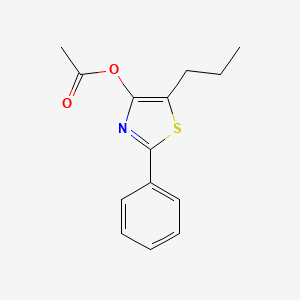
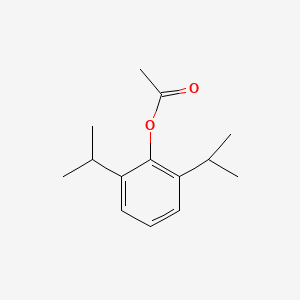
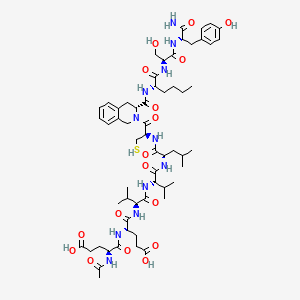

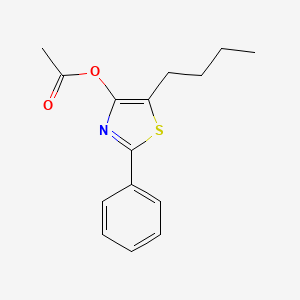
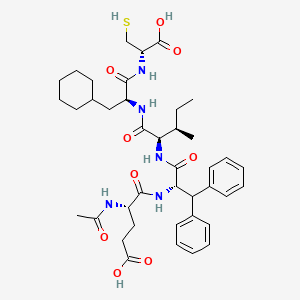
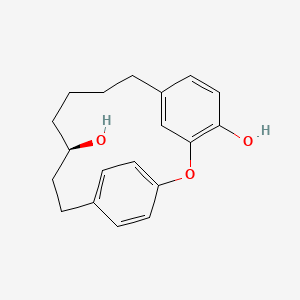
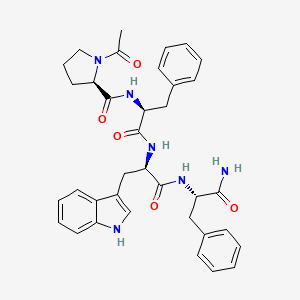
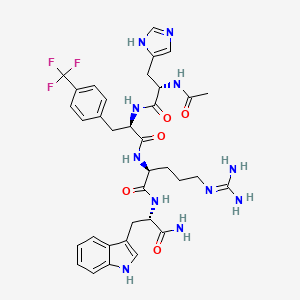
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
